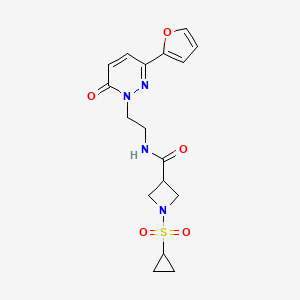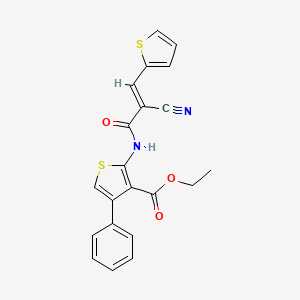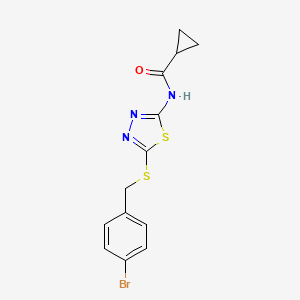![molecular formula C7H4F4O3 B2436570 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione CAS No. 2138154-95-5](/img/structure/B2436570.png)
1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione, also known as TFOD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFOD is a spiroketone that contains a spirocyclic ring system, which makes it an interesting molecule to study.
作用机制
The mechanism of action of 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione is not fully understood. However, it has been suggested that 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione may act as an inhibitor of DNA topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. By inhibiting this enzyme, 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione may prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione has been shown to have both biochemical and physiological effects. In vitro studies have shown that 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione exhibits cytotoxicity against several cancer cell lines, including breast, lung, and colon cancer cells. 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione has antitumor activity in mouse models of breast and lung cancer.
实验室实验的优点和局限性
1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione is a useful molecule for lab experiments due to its unique spirocyclic structure and potential applications in various fields. However, 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione is a relatively complex molecule to synthesize, which may limit its use in certain experiments. Additionally, 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione is cytotoxic and may pose a risk to researchers working with the compound.
未来方向
There are several future directions for research on 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione. One direction is the synthesis of 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione derivatives with improved anticancer activity and reduced cytotoxicity. Another direction is the development of 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione-based materials with unique properties, such as spirocyclic polymers with high thermal stability. Additionally, 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione may have potential applications in other fields, such as catalysis and electronics, which warrant further investigation.
In conclusion, 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione is a spiroketone that has gained significant attention in the scientific community due to its potential applications in various fields. 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione may lead to the development of new materials and anticancer agents with unique properties.
合成方法
1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione can be synthesized using several methods, including the reaction of 1,1,2,2-tetrafluoro-3,4-dimethoxypropane with 1,3-cyclohexanedione in the presence of a base. Another method involves the reaction of 1,1,2,2-tetrafluoro-3,4-dimethoxypropane with 1,3-cyclopentanedione in the presence of a base. Both methods produce 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione in moderate to good yields.
科学研究应用
1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione has been used as a building block for the synthesis of complex molecules. In materials science, 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione has been used as a monomer for the synthesis of spirocyclic polymers. In medicinal chemistry, 1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione has been studied for its potential as an anticancer agent.
属性
IUPAC Name |
2,2,3,3-tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O3/c8-6(9)2-5(7(6,10)11)1-3(12)14-4(5)13/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRHRKDBGRTCKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC(=O)C12CC(C2(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate](/img/structure/B2436487.png)



![2-Methyl-5-((4-methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2436496.png)
![3-Fluoro-2-[(methylamino)methyl]aniline hydrobromide](/img/structure/B2436498.png)


![3,6-bis(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2436502.png)
![N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B2436503.png)
![Butyl {[3-cyano-6-hydroxy-4-(4-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2436505.png)
![3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B2436506.png)
![N,3-Dimethyl-2H-pyrazolo[4,3-c]pyridine-6-carboxamide](/img/structure/B2436507.png)
